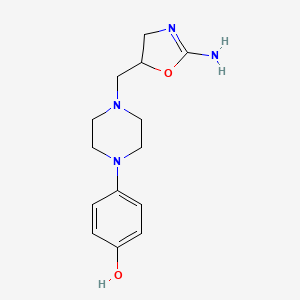
4-(4-((2-Amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol is a complex organic compound that features a phenol group, a piperazine ring, and an oxazoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol typically involves multiple steps:
Formation of the oxazoline ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment of the piperazine ring: The oxazoline intermediate is then reacted with a piperazine derivative, often under nucleophilic substitution conditions.
Introduction of the phenol group: Finally, the phenol group is introduced, typically through a coupling reaction with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases such as sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. The oxazoline moiety can act as a ligand for metal ions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)benzoic acid
- 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)benzaldehyde
Uniqueness
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol is unique due to the presence of both a phenol group and an oxazoline ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
特性
CAS番号 |
132786-13-1 |
|---|---|
分子式 |
C14H20N4O2 |
分子量 |
276.33 g/mol |
IUPAC名 |
4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C14H20N4O2/c15-14-16-9-13(20-14)10-17-5-7-18(8-6-17)11-1-3-12(19)4-2-11/h1-4,13,19H,5-10H2,(H2,15,16) |
InChIキー |
SVCKXMSSGFPRCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


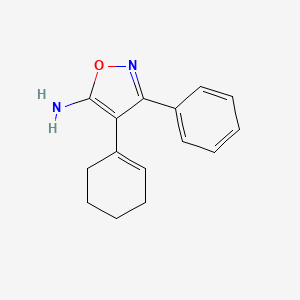
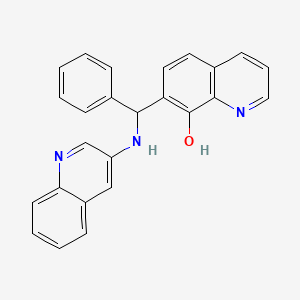
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
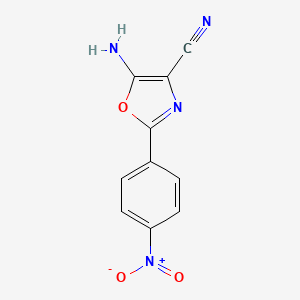
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

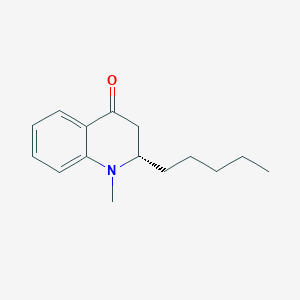


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
